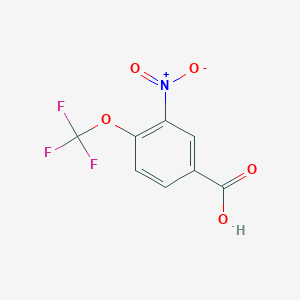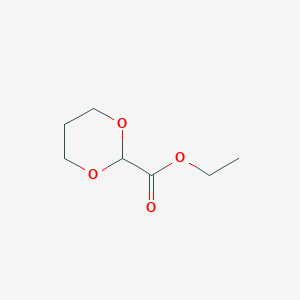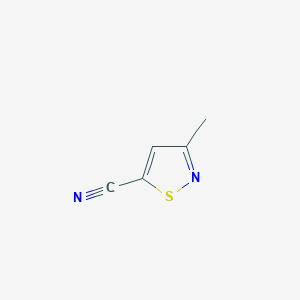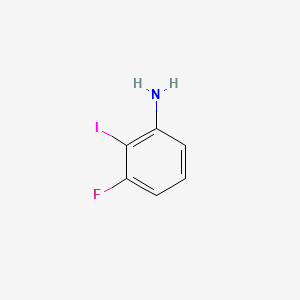![molecular formula C13H16O5 B1320819 4-[4-(2-メトキシエトキシ)フェニル]-4-オキソ酪酸 CAS No. 103876-89-7](/img/structure/B1320819.png)
4-[4-(2-メトキシエトキシ)フェニル]-4-オキソ酪酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of butyric acid and features a phenyl ring substituted with a 2-methoxyethoxy group, making it an interesting subject for research in organic chemistry and related disciplines.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical research.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
作用機序
Target of Action
The primary targets of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid are currently unknown . This compound is a unique chemical that has been provided to early discovery researchers for further study .
Mode of Action
It is believed that the compound interacts with its targets in a way that induces changes at the molecular level .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid are currently unknown . These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters circulation and is able to have an active effect .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid is currently unknown . Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of a compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid typically involves the reaction of 4-(2-methoxyethoxy)phenol with suitable reagents to introduce the butyric acid moiety. One common method includes the use of Friedel-Crafts acylation, where 4-(2-methoxyethoxy)phenol reacts with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
While specific industrial production methods for 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid are not widely documented, the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, are likely applied to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
類似化合物との比較
Similar Compounds
4-(2-Methoxyethyl)phenol: This compound shares the 2-methoxyethoxy group but lacks the butyric acid moiety.
4-(4-Methylphenyl)-4-oxobutyric acid: Similar in structure but with a methyl group instead of the 2-methoxyethoxy group.
Uniqueness
4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid is unique due to the presence of both the 2-methoxyethoxy group and the butyric acid moiety
特性
IUPAC Name |
4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-17-8-9-18-11-4-2-10(3-5-11)12(14)6-7-13(15)16/h2-5H,6-9H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCIFWNVZMCGAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,7-Diazaspiro[4.5]decane](/img/structure/B1320739.png)





![2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B1320756.png)





